Fludalanine

Catalog No.
S528114
CAS No.
35523-45-6
M.F
C3H6FNO2
M. Wt
108.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fludalanine

CAS Number

35523-45-6

Product Name

Fludalanine

IUPAC Name

(2S)-2-amino-2-deuterio-3-fluoropropanoic acid

Molecular Formula

C3H6FNO2

Molecular Weight

108.09 g/mol

InChI

InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1/i2D

InChI Key

UYTSRQMXRROFPU-LIIDHCAMSA-N

SMILES

C(C(C(=O)O)N)F

Solubility

Soluble in DMSO, not in water

Synonyms

MK641; MK641; MK641; Fludalanine; 3-Fluoro-D-(2-2H)alanine; D-Alanine-2-d, 3-fluoro-.

Canonical SMILES

C(C(C(=O)O)N)F

Isomeric SMILES

[2H][C@@](CF)(C(=O)O)N

Description

The exact mass of the compound Fludalanine is 108.0445 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
That are significant for its biological activity. It primarily acts as an inhibitor of alanine racemase, forming a reactive enzyme-substrate complex that disrupts the synthesis of D-alanine. This inhibition is crucial as D-alanine is a building block for bacterial cell walls. The mechanism involves the formation of a covalent bond with the enzyme, leading to a blockage of the enzymatic activity essential for bacterial growth .

Additionally, fludalanine can participate in various metabolic transformations that may yield toxic metabolites. For instance, one identified metabolite has been linked to neurotoxic effects in animal models, highlighting the importance of understanding the full scope of its reactivity and metabolism .

The synthesis of fludalanine involves several steps starting from D-fluoroalanine. The deuteration process is typically achieved through isotopic substitution methods that replace hydrogen atoms with deuterium in the molecular structure. This substitution aims to enhance the stability and reduce the metabolic rate of the compound. The specific synthetic route may vary but generally includes:

  • Formation of D-fluoroalanine: This initial step establishes the base structure necessary for further modifications.
  • Deuteration: Utilizing techniques such as deuterated solvents or reagents under controlled conditions to introduce deuterium into specific positions in the molecule.
  • Purification: Following synthesis, purification processes such as crystallization or chromatography are employed to isolate fludalanine from by-products and unreacted materials .

Research on fludalanine has highlighted its interactions with various biological systems, particularly regarding its inhibitory effects on alanine racemase and subsequent impacts on bacterial growth. Interaction studies have also focused on understanding how fludalanine and its metabolites affect mammalian cells, especially concerning neurotoxicity observed in animal models.

The interaction with cytochrome P450 enzymes during metabolism has been studied to elucidate how these pathways contribute to the formation of toxic metabolites and their potential implications for human health .

Fludalanine shares structural and functional similarities with several other compounds used in antibiotic therapy or as enzyme inhibitors. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionUnique Features
FludalanineInhibits alanine racemaseDeuterated form intended to reduce toxicity
D-FluoroalanineInhibits alanine racemasePrecursor to fludalanine; not deuterated
CycloserineInhibits D-alanine synthetaseBroad-spectrum antibiotic; different target enzyme
PenicillinInhibits transpeptidases (cell wall synthesis)Classic antibiotic; widely used but resistance issues
VancomycinInhibits cell wall synthesisEffective against Gram-positive bacteria; resistance emerging

Fludalanine's unique aspect lies in its deuterated structure designed to prolong action while minimizing toxicity compared to its non-deuterated counterparts . Despite its promising initial profile, safety concerns ultimately hindered its development into a viable therapeutic option.

Molecular Architecture

Molecular Formula (C₃H₅DFNO₂) and Atomic Connectivity

Fludalanine possesses the molecular formula C₃H₅DFNO₂, corresponding to a molecular weight of 108.09 g/mol [1] [3]. The compound exhibits a characteristic amino acid backbone structure with strategic isotopic modifications that fundamentally alter its biochemical properties. The molecular architecture consists of a three-carbon framework with carboxyl and amino functional groups, modified by deuterium and fluorine substitutions [4] [5].

PropertyValue
Molecular FormulaC₃H₅DFNO₂
Molecular Weight (g/mol)108.09
CAS Registry Number35523-45-6
Monoisotopic Mass (Da)108.04453334
Heavy Atom Count7
Isotope Atom Count1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4

The atomic connectivity of fludalanine follows a linear three-carbon chain with the carboxyl carbon (C1) connected to the α-carbon (C2), which in turn connects to the β-carbon (C3). The α-carbon serves as the primary chiral center, bearing the amino group, carboxyl group, deuterium atom, and connection to the fluorinated β-carbon [1] [6]. This connectivity pattern establishes the fundamental structural framework that governs the compound's stereochemical properties.

AtomHybridizationBondsFormal Charge
C1 (Carboxyl Carbon)sp²C=O, C-O, C-C20
C2 (α-Carbon)sp³C-C1, C-C3, C-N, C-D0
C3 (β-Carbon)sp³C-C2, C-F, C-H (2x)0
O1 (Carboxyl Oxygen)sp²C=O0
O2 (Hydroxyl Oxygen)sp²C-O, O-H0
N1 (Amino Nitrogen)sp³C-N, N-H (2x)0
F1 (Fluorine)sp³C-F0
D1 (Deuterium)sp³C-D0

Chiral Center Analysis: (2S)-Configuration and Deuterium/Fluorine Substitution

The stereochemical complexity of fludalanine centers on the C-2 position, which constitutes the sole chiral center in the molecule. This carbon atom maintains the (2S)-configuration, establishing the absolute stereochemistry that defines the compound's three-dimensional structure [1] [2]. The chiral center bears four distinct substituents: the carboxyl group, the amino group, the deuterium atom, and the fluoromethyl group, creating a tetrahedral arrangement that generates optical activity [5] [7].

PropertyValue
Stereochemical Configuration(2S)-Configuration
Chiral Centers1
Stereochemical Designation(2S)-2-amino-2-deuterio-3-fluoropropanoic acid
Optical ActivityOptically Active
Stereochemical PurityEnantiomerically Pure
Deuterium PositionC-2 (α-carbon)
Fluorine PositionC-3 (β-carbon)
Absolute ConfigurationS-Configuration at C-2

The deuterium substitution at the α-carbon position represents a strategic isotopic modification that exploits the kinetic isotope effect to modulate metabolic stability. The deuterium atom, with its greater mass compared to hydrogen, creates a stronger carbon-deuterium bond that exhibits reduced susceptibility to enzymatic cleavage [2] [8]. This isotopic effect manifests as a primary kinetic isotope effect, where the rate of C-D bond cleavage is significantly slower than the corresponding C-H bond cleavage, with theoretical ratios (kH/kD) approaching 9 at physiological temperatures [2].

The fluorine substitution at the β-carbon introduces profound electronic effects that alter the compound's chemical reactivity and biological properties. The highly electronegative fluorine atom induces electron withdrawal through the carbon chain, modifying the electron density distribution around the chiral center [9] [10]. This electronic perturbation affects the compound's interaction with biological targets and influences its metabolic fate [11] [12].

IsotopePositionAtomic MassSubstitution Effect
Deuterium (²H)C-2 (α-carbon)2.014Kinetic isotope effect
Fluorine (¹⁹F)C-3 (β-carbon)18.998Electronic induction
Hydrogen (¹H)C-3 (2 positions)1.008Normal hydrogen
Carbon (¹²C)C-1, C-2, C-312.000Structural framework
Nitrogen (¹⁴N)Amino group14.007Amino functionality
Oxygen (¹⁶O)Carboxyl group (2 positions)15.999Carboxyl functionality

The combination of deuterium and fluorine substitutions creates a unique molecular architecture where isotopic and electronic effects synergistically influence the compound's properties. The (2S)-configuration ensures that the molecule adopts a specific three-dimensional arrangement that optimizes these effects for biological activity. The deuterium atom occupies a position that maximizes the kinetic isotope effect on metabolic processes, while the fluorine substitution provides electronic stabilization and modulates the compound's interaction with biological targets [2] [13].

The stereochemical integrity of fludalanine is maintained through the inherent stability of the carbon-deuterium bond, which resists epimerization under physiological conditions. This stability contrast with non-deuterated amino acids, where rapid hydrogen exchange can lead to racemization and loss of stereochemical purity [13]. The deuterium substitution thus serves a dual purpose: enhancing metabolic stability and preserving stereochemical configuration during storage and administration.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

108.04453334 g/mol

Monoisotopic Mass

108.04453334 g/mol

Heavy Atom Count

7

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JV76B65O78

Pharmacology

Fludalanine is an analog of D-alanine that is active against gram-negative bacteria. Fludalanine is an irreversible inhibitor of bacterial alanine racemase, an enzyme required for the generation of the bacterial cell wall precursor, D-alanine.

Other CAS

97613-64-4
35523-45-6

Wikipedia

Fludalanine

Dates

Last modified: 02-18-2024
1: Musson DG, Maglietto SM, Hwang SS, Gravellese D, Bayne WF. Simultaneous
2: Darland GK, Hajdu R, Kropp H, Kahan FM, Walker RW, Vandenheuvel WJ. Oxidative
3: Dickinson JM, Mitchison DA. Activity of the combination of fludalanine and
4: Musson DG, Maglietto SM, Bayne WF. Determination of the antibiotic fludalanine
5: Wise R, Andrews JM. In vitro activity of fludalanine combined with pentizidone
6: Esposito AL, Pennington JE. Experimental pneumonia due to Haemophilus

Explore Compound Types